Diethylphosphinic acid

Descripción general

Descripción

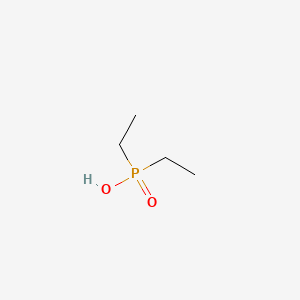

Diethylphosphinic acid is an organophosphorus compound with the molecular formula C₄H₁₁O₂P. It is a colorless liquid that is used in various industrial and scientific applications. This compound is known for its high reactivity due to the presence of the phosphorus-hydrogen bond, making it a valuable reagent in organic synthesis and other chemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethylphosphinic acid can be synthesized through several methods. One common method involves the reaction of alkali metal phosphinates with inorganic mineral acids in a polar solvent. This process typically requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting sodium diethyl phosphinate with aluminum salts. This method involves heating the sodium diethyl phosphinate solution, adjusting the pH, and adding potassium permanganate solution dropwise. The reaction is then filtered to obtain the desired product .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Diethylphosphinic acid undergoes hydrolysis under both acidic and basic conditions, with mechanisms influenced by steric and electronic factors.

Acid-Catalyzed Hydrolysis

In acidic environments, this compound hydrolyzes via mechanisms such as A Ac2 (water involvement with P-O bond cleavage) and A Al1 (no water in rate-determining step, C-O cleavage) . For example, methyl dialkylphosphinates exhibit faster hydrolysis under acidic conditions compared to base-catalyzed reactions, with steric hindrance significantly reducing reaction rates .

Example Reaction Conditions

| Compound | Acid Concentration (M) | Temperature (°C) | Observations |

|---|---|---|---|

| Methyl dialkylphosphinates | 1–9 | 67–107 | Optimal rate at 6–7 M HClO₄ |

| p-Nitrophenyl diphenylphosphinate | 1.5 | – | Maximum rate at 1.5 M HClO₄ |

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis is strongly influenced by steric effects, with bulky substituents slowing the reaction . For instance, isopropyl derivatives hydrolyze slower than methyl analogs under basic conditions .

Enzymatic Hydrolysis

Enzymatic methods (e.g., α-chymotrypsin) enable milder hydrolysis of phosphinates, achieving quantitative conversion at 37°C over 6 hours .

Coupling and Alkylation Reactions

This compound participates in P–C coupling reactions, akin to diethyl phosphite.

Palladium-Catalyzed Coupling

In the presence of Pd(OAc)₂, this compound couples with bromoarenes to form arylphosphonates. Key observations include:

Example Yields

| Reactant | Product | Yield (%) |

|---|---|---|

| This compound | 4-Propylphenylphosphonate | 71 |

| Diphenylphosphine oxide | Aryldiphenylphosphine oxides | 83–90 |

Michaelis–Becker Reaction

Deprotonation with bases (e.g., KOtBu) enables alkylation at phosphorus, forming derivatives like dialkylphosphine oxides .

Thermal Stability and Decomposition

Aluminium diethyl phosphinate (a salt of this compound) decomposes above 300°C, releasing this compound and forming a protective barrier during combustion . This behavior is critical in flame-retardant applications.

Comparative Analysis of Reaction Pathways

Aplicaciones Científicas De Investigación

Flame Retardant Applications

Flame Retardancy Mechanism

Diethylphosphinic acid is primarily recognized for its effectiveness as a flame retardant. It functions by promoting char formation and inhibiting the release of flammable gases during combustion. When incorporated into polymers, DEPA enhances thermal stability and reduces flammability, making it suitable for various applications in construction, electronics, and transportation.

Key Characteristics

- High Phosphorus Content : DEPA has a high phosphorus content, which is crucial for its flame-retardant properties.

- Environmentally Friendly : Unlike halogenated flame retardants, DEPA does not release toxic gases upon combustion, making it a safer alternative for consumer products .

Applications in Materials

- Polymeric Composites : DEPA is used in polyamide (PA), polyethylene (PE), polyurethane (PU), and epoxy resins to improve their fire resistance. For instance, aluminum diethylphosphinate (a derivative of DEPA) is widely used in engineering plastics and thermosetting resins .

- Building Materials : In construction, DEPA-enhanced materials are utilized for insulation and structural components due to their improved fire safety profiles .

Use in Biodegradable Polymers

Recent studies have highlighted the incorporation of DEPA into biodegradable polymers such as poly(butylene succinate) (PBS). This application is particularly relevant due to the growing demand for sustainable materials that do not compromise on performance.

Research Findings

- Thermal Stability Improvement : Research indicates that adding DEPA to PBS significantly enhances its thermal stability and mechanical properties while maintaining biodegradability .

- Flame Retardancy in Biodegradable Materials : The use of DEPA allows for the development of environmentally friendly flame-retardant biodegradable materials suitable for packaging and biomedical applications .

Environmental Impact and Safety

This compound has been studied for its environmental persistence and potential health effects. As a breakdown product of certain flame retardants, it has been detected in various environmental matrices, including household dust.

Environmental Persistence

DEPA is considered highly persistent in the environment, raising concerns about its accumulation and potential bioaccumulation in ecosystems . Studies have shown that it can migrate from products into the environment, necessitating further research on its long-term impacts on human health and ecological systems .

Summary Table of Applications

| Application Area | Material Type | Key Benefits |

|---|---|---|

| Flame Retardant | Polyamide (PA) | Enhanced fire resistance |

| Polyethylene (PE) | Improved thermal stability | |

| Epoxy Resins | Non-toxic combustion products | |

| Biodegradable Polymers | Poly(butylene succinate) | Maintains biodegradability while enhancing safety |

| Environmental Monitoring | Household Dust | Indicator of chemical exposure |

Case Study 1: Flame Retardancy in Electronics

In a study assessing the effectiveness of aluminum diethylphosphinate in electrical engineering applications, it was found that incorporating DEPA significantly reduced flammability without compromising mechanical integrity. This makes it ideal for components such as switches and plugs used in consumer electronics.

Case Study 2: Sustainable Packaging Solutions

Research involving the use of DEPA in biodegradable packaging demonstrated that it not only improved the material's fire resistance but also maintained its biodegradability. This dual functionality supports the development of sustainable packaging solutions that meet regulatory standards while being environmentally friendly.

Mecanismo De Acción

Diethylphosphinic acid exerts its effects primarily through the formation of reactive phosphorus species. These species can interact with various molecular targets, including enzymes and other proteins, leading to changes in their activity and function. The compound can also form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules .

Comparación Con Compuestos Similares

Triethylphosphine: Another organophosphorus compound with similar reactivity but different applications.

Diethylphosphite: A related compound used in similar synthetic applications but with different chemical properties.

Uniqueness: Diethylphosphinic acid is unique due to its high reactivity and versatility in various chemical reactions. Its ability to form stable complexes with metal ions and its use as a flame retardant distinguish it from other similar compounds .

Actividad Biológica

Diethylphosphinic acid (DEPA) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with DEPA, supported by research findings and data tables.

Overview of this compound

This compound is a phosphonic acid derivative characterized by its two ethyl groups attached to the phosphorus atom. It is often used in various applications, including flame retardants and as an intermediate in chemical synthesis. Its structure allows it to exhibit unique biological properties, particularly in antimicrobial activities.

Biological Activities

-

Antimicrobial Properties

- DEPA has been studied for its potential as an antibacterial agent. Research indicates that phosphinic acids, including DEPA, show significant activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance among pathogens .

- Mechanism of Action

- Environmental Persistence

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of various phosphinic acids, including DEPA, against multidrug-resistant strains. Results indicated that DEPA exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, highlighting its potential as an alternative therapeutic agent .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Fosfomycin | 16 | Escherichia coli |

| Cidofovir | 64 | Pseudomonas aeruginosa |

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of DEPA revealed its presence in indoor dust samples, indicating potential exposure routes for humans. The study quantified DEPA levels and assessed its persistence alongside other flame retardants, emphasizing the need for regulatory measures to mitigate exposure risks .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antibacterial Activity : DEPA has shown effectiveness against a range of bacteria, making it a candidate for further development as an antimicrobial agent.

- Flame Retardant Applications : In materials science, DEPA is utilized in flame retardant formulations due to its ability to form char during combustion, which enhances fire resistance .

- Chemical Stability : The compound exhibits significant stability under various environmental conditions, contributing to its persistence and potential bioaccumulation in ecosystems .

Propiedades

IUPAC Name |

diethylphosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O2P/c1-3-7(5,6)4-2/h3-4H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTLIMPGQZDZPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400487 | |

| Record name | diethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813-76-3 | |

| Record name | diethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.